molecular formula C22H17ClN2O4 B423068 5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE

5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE

Cat. No.: B423068
M. Wt: 408.8g/mol
InChI Key: HLLWZXOTGADIPY-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a methoxyphenyl benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl benzoate
  • 2-methoxybenzaldehyde
  • Hydrazinylidene derivatives

Uniqueness

5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8g/mol

IUPAC Name

[5-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C22H17ClN2O4/c1-28-19-11-10-15(12-20(19)29-22(27)16-6-3-2-4-7-16)14-24-25-21(26)17-8-5-9-18(23)13-17/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

HLLWZXOTGADIPY-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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